molecular formula C10H5BrN2 B2571591 7-Bromoisoquinoline-1-carbonitrile CAS No. 1204334-25-7

7-Bromoisoquinoline-1-carbonitrile

Cat. No.: B2571591
CAS No.: 1204334-25-7
M. Wt: 233.068
InChI Key: QSIXWRLIZIRUDP-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, featuring a bromine atom at the 7th position and a carbonitrile group at the 1st position.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the diazotization of 7-aminoisoquinoline followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 7-Bromoisoquinoline-1-carbonitrile may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

  • 7-Chloroisoquinoline-1-carbonitrile
  • 7-Fluoroisoquinoline-1-carbonitrile
  • 7-Iodoisoquinoline-1-carbonitrile

Comparison: 7-Bromoisoquinoline-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

7-bromoisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIXWRLIZIRUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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